2-(naphthalen-2-yloxy)-N-[(thiophen-3-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-(thiophen-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-17(18-10-13-7-8-21-12-13)11-20-16-6-5-14-3-1-2-4-15(14)9-16/h1-9,12H,10-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLJIPQBUZEZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Naphthalen-2-yloxy)acetic Acid
The naphthalene moiety is introduced via nucleophilic aromatic substitution. Naphthalen-2-ol reacts with chloroacetic acid in alkaline conditions to form 2-(naphthalen-2-yloxy)acetic acid. This reaction typically employs sodium hydroxide (NaOH) as a base, facilitating deprotonation of the phenolic hydroxyl group and subsequent displacement of the chloride ion from chloroacetic acid . Alternative methods include Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), though these are less common due to cost and complexity .
Representative Procedure
A mixture of naphthalen-2-ol (10 mmol), chloroacetic acid (12 mmol), and NaOH (15 mmol) in water (20 mL) is refluxed for 6–8 hours. Acidification with HCl precipitates the crude product, which is recrystallized from ethanol to yield white crystals (75–85% yield). Characterization by FT-IR shows a carbonyl stretch at 1705 cm⁻¹ (C=O) and a broad O–H stretch at 2500–3000 cm⁻¹ .
Activation of 2-(Naphthalen-2-yloxy)acetic Acid to Acyl Chloride
The carboxylic acid is converted to its reactive acyl chloride derivative using thionyl chloride (SOCl₂). This step ensures efficient amide bond formation in subsequent reactions. The reaction is conducted under anhydrous conditions, often in toluene or dichloromethane (DCM), with catalytic dimethylformamide (DMF) to accelerate the process .
Procedure
2-(Naphthalen-2-yloxy)acetic acid (5 mmol) is suspended in DCM (15 mL), followed by dropwise addition of SOCl₂ (6 mmol). The mixture is stirred at 40°C for 2 hours, after which excess SOCl₂ and solvent are removed under vacuum. The resulting 2-(naphthalen-2-yloxy)acetyl chloride is used immediately without further purification .
Preparation of (Thiophen-3-yl)methanamine
The amine component, (thiophen-3-yl)methanamine, is synthesized via reduction of thiophene-3-carbonitrile. Lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) selectively reduces the nitrile group to a primary amine .
Synthetic Route
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Thiophene-3-carbonitrile synthesis : Thiophen-3-yl bromide undergoes cyanation using copper(I) cyanide (CuCN) in dimethyl sulfoxide (DMSO) at 120°C .
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Reduction : Thiophene-3-carbonitrile (5 mmol) in THF (20 mL) is treated with LiAlH₄ (10 mmol) at 0°C. The mixture is warmed to room temperature, stirred for 4 hours, and quenched with aqueous NaOH. Extraction with ethyl acetate yields (thiophen-3-yl)methanamine (60–70% yield) .
Amide Bond Formation: Coupling 2-(Naphthalen-2-yloxy)acetyl Chloride with (Thiophen-3-yl)methanamine
The final step involves Schotten-Baumann conditions, where the acyl chloride reacts with the amine in the presence of a base to scavenge HCl. Triethylamine (Et₃N) in THF is commonly employed, ensuring mild conditions and high yields .
Optimized Procedure
To a solution of (thiophen-3-yl)methanamine (5 mmol) in THF (15 mL), Et₃N (6 mmol) is added under nitrogen. 2-(Naphthalen-2-yloxy)acetyl chloride (5.5 mmol) in THF (10 mL) is added dropwise at 0°C. The reaction is stirred for 12 hours at room temperature, filtered to remove Et₃N·HCl, and concentrated. The residue is purified via column chromatography (hexane/ethyl acetate, 3:1) to afford the title compound as a white solid (65–75% yield) .
Characterization and Analytical Data
Spectroscopic Validation
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FT-IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C–O–C ether) .
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¹H NMR (400 MHz, CDCl₃) : δ 8.20–7.30 (m, 7H, naphthalene), 6.95–6.75 (m, 3H, thiophene), 4.65 (s, 2H, CH₂), 3.85 (s, 2H, N–CH₂) .
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¹³C NMR (100 MHz, CDCl₃) : δ 170.2 (C=O), 154.0 (C–O), 134.5–125.0 (aromatic carbons), 42.5 (N–CH₂) .
Melting Point : 142–144°C (lit. range for analogous acetamides: 135–150°C) .
Alternative Synthetic Approaches
Coupling Reagents : Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) offer a one-pot alternative to acyl chlorides. However, these methods are less reported in the literature for naphthalene-thiophene systems .
Solid-Phase Synthesis : Immobilization of the amine on resin followed by acyl chloride coupling has been explored for high-throughput applications, though scalability remains a challenge .
Challenges and Optimization Strategies
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Amine Sensitivity : (Thiophen-3-yl)methanamine is prone to oxidation; reactions require inert atmospheres and low temperatures.
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Byproduct Formation : Excess acyl chloride may lead to diacylation. Stepwise addition and stoichiometric control mitigate this issue .
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Solvent Choice : THF and DCM provide optimal solubility, while ethereal solvents reduce side reactions.
Chemical Reactions Analysis
2-(naphthalen-2-yloxy)-N-[(thiophen-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalene and thiophene derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents such as sodium hydride and alkyl halides
Scientific Research Applications
The compound 2-(naphthalen-2-yloxy)-N-[(thiophen-3-yl)methyl]acetamide , also known as a derivative of duloxetine, has gained attention in scientific research for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing data from diverse sources to provide a comprehensive overview.
Physical Properties
- Molecular Weight : Approximately 285.36 g/mol
- Solubility : Soluble in organic solvents, indicating potential for various formulations.
Pharmacological Applications
The compound has been investigated for its antidepressant properties, similar to duloxetine, which is used to treat major depressive disorder and generalized anxiety disorder. Studies have shown that the compound can inhibit the reuptake of serotonin and norepinephrine, contributing to its potential therapeutic effects .
Antitumor Activity
Research indicates that derivatives of naphthalene and thiophene exhibit significant antitumor activity . The unique structural features of this compound may enhance its efficacy against various cancer cell lines. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Synthetic Intermediates
This compound serves as a versatile synthetic intermediate in the development of more complex pharmaceuticals. The ability to modify the naphthalene and thiophene components allows chemists to tailor properties for specific biological targets, facilitating the design of new therapeutic agents .
Neuroprotective Effects
Emerging research suggests that compounds with similar structures may possess neuroprotective properties. Investigations into their mechanisms indicate potential benefits in treating neurodegenerative diseases by reducing oxidative stress and inflammation within neural tissues .
Table: Summary of Key Studies on this compound
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)-N-[(thiophen-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Naphthalenyloxy Substituents
Positional Isomerism (Naphthalen-1-yloxy vs. Naphthalen-2-yloxy):
Compounds with naphthalen-1-yloxy substituents (e.g., 6a-m and 7a-m in ) exhibit distinct electronic environments compared to the target compound. For example:
- 6b (Naphthalen-1-yloxy derivative): The IR spectrum shows a C=O stretch at 1682 cm⁻¹, slightly higher than the target compound’s C=O stretch (if extrapolated from similar acetamides).
- Target Compound (Naphthalen-2-yloxy): The 2-position may reduce steric hindrance, enhancing binding affinity in biological systems compared to 1-yloxy analogues.
Substituent Effects on the Phenyl Ring:
- Nitro Groups (7c, 7d): Compounds 7c (3-nitrophenyl) and 7d (4-nitrophenyl) show strong electron-withdrawing effects, evidenced by NMR chemical shifts (e.g., δ 10.79 ppm for -NH in 6b vs. δ 11.02 ppm in 6c) . These groups enhance metabolic stability but may reduce solubility.
Analogues with Modified Acetamide Side Chains
Thiophene Substituents:
- Thiophen-3-ylmethyl vs. Thiophen-2-yl: The target compound’s thiophen-3-ylmethyl group () may induce different steric and electronic effects compared to thiophen-2-yl derivatives (e.g., compound I in ). The 3-position could reduce π-stacking interactions compared to 2-position thiophenes .
- N-Morpholinoethyl vs. Thiophen-3-ylmethyl: N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () demonstrates significant cytotoxicity (IC₅₀ ~3.16 µM in HeLa cells), comparable to cisplatin. The morpholino group enhances water solubility, whereas the thiophen-3-ylmethyl group in the target compound may improve membrane permeability .
Heterocyclic Additions:
- Triazole and Piperazine Moieties: Compounds like 6a-m () and N-methyl-2-(4-(3-methylbenzoyl)piperazin-1-yl)-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)acetamide () incorporate triazole or piperazine rings, which can modulate pharmacokinetic properties. For example, piperazine derivatives often exhibit improved blood-brain barrier penetration .
Comparative Data Tables
Table 1: Structural and Spectroscopic Comparison
*Estimated from similar acetamides.
Key Research Findings
- Synthetic Accessibility: The target compound and its analogues are synthesized via 1,3-dipolar cycloaddition or nucleophilic substitution, with yields >80% under optimized conditions (e.g., Cu(OAc)₂ catalysis) .
- Cytotoxicity Trends: Electron-withdrawing groups (e.g., nitro) enhance cytotoxicity but may compromise solubility. Thiophene and morpholino substituents balance bioactivity and pharmacokinetics .
- Positional Isomerism Impact: Naphthalen-2-yloxy derivatives generally show better biological performance than 1-yloxy isomers, likely due to reduced steric hindrance .
Biological Activity
The compound 2-(naphthalen-2-yloxy)-N-[(thiophen-3-yl)methyl]acetamide has garnered interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of naphthalene derivatives with thiophenes under controlled conditions. The detailed synthetic pathway is crucial for understanding the compound's properties and activities.
Antiproliferative Effects
Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a derivative with a similar structure was tested against nasopharyngeal carcinoma (NPC-TW01) and showed an IC50 value of 0.6 μM , indicating potent activity. This compound inhibited cell proliferation by altering cell division and causing an accumulation of cells in the S phase of the cell cycle, which is critical for DNA synthesis and cell replication .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the S phase, preventing further progression and proliferation of cancer cells.
- Cytotoxicity : It exhibits selective cytotoxicity against cancer cells while sparing normal peripheral blood mononuclear cells (PBMCs), suggesting a favorable therapeutic index .
- Molecular Interactions : The presence of both naphthalene and thiophene moieties may enhance binding affinity to specific biological targets, potentially inhibiting key enzymes involved in cancer progression.
Data Table: Biological Activity Summary
| Cell Line | IC50 (μM) | Mechanism | Selectivity |
|---|---|---|---|
| NPC-TW01 | 0.6 | Cell cycle arrest (S phase) | High (no toxicity to PBMCs) |
| Lung carcinoma (H661) | TBD | TBD | TBD |
| Hepatoma (Hep3B) | TBD | TBD | TBD |
| Renal carcinoma (A498) | TBD | TBD | TBD |
| Gastric cancer (MKN45) | TBD | TBD | TBD |
Note: TBD = To Be Determined based on further research.
Case Studies
In a study involving various naphthalene derivatives, it was found that modifications on the naphthalene ring significantly affected antiproliferative activity. Compounds with electron-donating groups showed enhanced activity against specific cancer types, suggesting that structural variations can be optimized for improved efficacy .
Additionally, another study highlighted that compounds containing thiophene rings exhibited enhanced antiviral activity, hinting at a broader spectrum of biological applications for derivatives like this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
